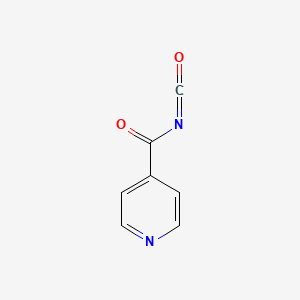

Pyridine-4-carbonyl isocyanate

CAS No.: 69166-51-4

Cat. No.: VC8383563

Molecular Formula: C7H4N2O2

Molecular Weight: 148.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69166-51-4 |

|---|---|

| Molecular Formula | C7H4N2O2 |

| Molecular Weight | 148.12 g/mol |

| IUPAC Name | pyridine-4-carbonyl isocyanate |

| Standard InChI | InChI=1S/C7H4N2O2/c10-5-9-7(11)6-1-3-8-4-2-6/h1-4H |

| Standard InChI Key | GWXFVEAYSPPGJH-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C(=O)N=C=O |

| Canonical SMILES | C1=CN=CC=C1C(=O)N=C=O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Pyridine-4-carbonyl isocyanate is characterized by its planar pyridine ring substituted at the para position with a carbonyl-isocyanate group. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 148.12 g/mol | |

| CAS Registry Number | 69166-51-4 | |

| SMILES Notation | ||

| InChIKey | GWXFVEAYSPPGJH-UHFFFAOYSA-N |

The isocyanate group () confers electrophilicity, enabling reactions with nucleophiles such as amines, alcohols, and thiols. The pyridine ring’s electron-withdrawing nature further activates the carbonyl group for conjugate additions .

Spectral and Computational Data

Density functional theory (DFT) calculations predict a resonance-stabilized structure where the isocyanate group adopts a linear geometry. Infrared (IR) spectroscopy reveals characteristic stretches for the carbonyl () and isocyanate () groups, consistent with related acyl isocyanates .

Synthesis and Industrial Production

Synthetic Routes

While detailed protocols for pyridine-4-carbonyl isocyanate are scarce in open literature, analogous isocyanates are typically synthesized via:

-

Phosgenation of Amines: Reaction of pyridine-4-carboxamide with phosgene () under anhydrous conditions.

-

Carbonyl Chloride Intermediate: Conversion of pyridine-4-carbonyl chloride (CAS 39178-35-3 ) to the isocyanate using sodium cyanate () or trimethylsilyl isocyanate.

The latter method avoids hazardous phosgene but requires stringent moisture control due to the intermediate’s sensitivity to hydrolysis .

Challenges in Scale-Up

Industrial production is limited by:

-

The compound’s moisture sensitivity, necessitating inert atmospheres.

-

Potential side reactions, such as trimerization to isocyanurates.

-

Safety concerns associated with isocyanate handling, including respiratory hazards .

Reactivity and Mechanistic Insights

Cycloaddition Reactions

Pyridine-4-carbonyl isocyanate participates in [4+2] cycloadditions with imines, forming six-membered 2,3-dihydro-4-1,3,5-oxadiazin-4-ones (Fig. 1A). DFT studies rationalize this preference over [2+2] pathways due to lower activation energies () and stabilizing orbital interactions .

Figure 1: (A) [4+2] Cycloaddition with imines; (B) Thiol-mediated tetrahydropyrimidine formation.

Nucleophilic Additions

The isocyanate group reacts regioselectively with thiols, yielding thiocarbamates. For example, in the presence of arylthiols, 5,5-dimethyl-2,4-dioxo-6-(arylthio)tetrahydropyrimidines form via thiol displacement and re-addition to an iminium intermediate (Fig. 1B) .

Applications in Drug Discovery and Materials Science

Pharmacological Scaffolds

The compound’s ability to generate oxadiazinones and pyrimidines positions it as a precursor for:

-

Antibacterial Agents: Mimicking β-lactam antibiotics through strained heterocycles.

-

Kinase Inhibitors: Pyrimidine cores targeting ATP-binding pockets.

Polymer Chemistry

Incorporation into polyurethanes and polyureas enhances thermal stability, though its aromaticity may reduce flexibility compared to aliphatic isocyanates.

Recent Advances and Future Directions

Computational-Guided Design

DFT and IR spectroscopy synergize to predict reaction outcomes and characterize products, reducing experimental trial-and-error .

Unresolved Challenges

-

Stereocontrol: Achieving enantioselective cycloadditions remains elusive.

-

Green Synthesis: Developing phosgene-free routes using CO as a carbonyl source.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume